MOM-Protected Indazole Boronate Ester Stability vs. 2-Methyl-2H-Indazole Isomer in Suzuki-Miyaura Cross-Coupling
In a one-pot iridium-catalyzed C3-borylation/Suzuki-Miyaura coupling sequence, 1N-methoxymethyl protected indazole (the boronate ester related to the target compound via C6 borylation chemistry) successfully yielded 3-aryl-1H-indazole products in entries 2 and 3 of Table 2 [1]. In direct contrast, the 2-methyl-2H-indazole isomer-derived pinacol boronate 23 proved unstable; all attempts at Suzuki-Miyaura coupling using Pd-XPhos precatalyst, PdCl2(dppf)/CsF, or Pd(OAc)2/SPhos/K3PO4 resulted in complete protodeboronation with no desired product formation [1]. This represents a 0% vs. productive yield dichotomy that highlights the critical influence of the N1 protecting group on boronate ester stability under cross-coupling conditions.
| Evidence Dimension | Boronate ester stability and productive coupling yield in one-pot borylation/Suzuki sequence |
|---|---|
| Target Compound Data | Productive Suzuki-Miyaura coupling with aryl halides; 3-aryl-1H-indazole products isolated (yields reported in entries 2-3, Table 2) |
| Comparator Or Baseline | 2-Methyl-2H-indazole pinacol boronate 23: 0% desired product; complete protodeboronation under identical catalyst systems (Pd-XPhos, PdCl2(dppf)/CsF, Pd(OAc)2/SPhos/K3PO4) |
| Quantified Difference | Productive coupling vs. complete failure (0% yield); qualitative but unambiguous stability differential |
| Conditions | One-pot Ir-catalyzed C-H borylation (B2Pin2, dtbpy, TBME, 55°C) followed by Suzuki-Miyaura coupling (aryl halide, Pd-XPhos precatalyst, K3PO4, H2O) [1] |
Why This Matters
This demonstrates that the MOM protecting group at N1 confers boronate ester stability essential for successful cross-coupling, whereas the 2-methyl isomer (a potential alternative scaffold) is synthetically incompetent under identical conditions, directly impacting synthetic route feasibility and procurement decisions.
- [1] Egan BA, Burton PM. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Adv. 2014;4:27726-27729. doi:10.1039/C4RA04235B. Table 2, entries 2-3; Scheme 4 and associated text regarding 2-methyl-2H-indazole boronate instability. View Source
